N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a complex organic compound that features a nitrobenzoyl group, an oxazolo-pyridinyl moiety, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea typically involves multiple steps:
Formation of the Oxazolo-Pyridinyl Moiety: This step involves the cyclization of appropriate precursors to form the oxazolo[4,5-b]pyridine ring system.
Introduction of the Nitrobenzoyl Group: This can be achieved through a nitration reaction, where a benzoyl precursor is treated with nitrating agents such as nitric acid.
Thiourea Linkage Formation: The final step involves the reaction of the intermediate compounds with thiourea under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the oxazolo-pyridinyl moiety can engage in hydrogen bonding and π-π interactions. The thiourea linkage may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
- N-(4-Methylbenzoyl)-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
Uniqueness
N-{4-nitrobenzoyl}-N’-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is unique due to the presence of the nitrobenzoyl group, which imparts distinct electronic properties. This makes it particularly interesting for applications requiring specific electronic interactions, such as in medicinal chemistry for drug design or materials science for electronic materials.
Properties
Molecular Formula |
C21H15N5O4S |
---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N5O4S/c1-12-15(20-24-18-17(30-20)6-3-11-22-18)4-2-5-16(12)23-21(31)25-19(27)13-7-9-14(10-8-13)26(28)29/h2-11H,1H3,(H2,23,25,27,31) |
InChI Key |
IGBKFZHJUKRYNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.